molecular formula C11H11NO3 B1397918 Methyl 2-(cyanomethyl)-3-methoxybenzoate CAS No. 145498-86-8

Methyl 2-(cyanomethyl)-3-methoxybenzoate

Cat. No. B1397918
M. Wt: 205.21 g/mol
InChI Key: DAWBZAJVUJBYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(cyanomethyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C10H9NO2 . It is a solid at room temperature . The compound is used in various chemical reactions and has been involved in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of related compounds often involves reactions such as acetylation, aldol condensation, Wittig olefination, and Mannich reactions . For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(cyanomethyl)-3-methoxybenzoate” is 175.19 g/mol . The compound contains several functional groups: a methyl ester, a nitrile, and an alkene .


Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions, including photooxygenation and cyclization. For instance, photooxygenation of cyclohexane by O2 under visible-light irradiation of an O2-saturated acetonitrile solution containing 9-mesityl-10-methylacridinium ions and HCl yields cyclohexanone.


Physical And Chemical Properties Analysis

“Methyl 2-(cyanomethyl)-3-methoxybenzoate” is a solid at room temperature . It has a molecular weight of 175.19 g/mol . The compound is soluble in methanol .

Scientific Research Applications

Thermochemical Properties

Methyl 2-(cyanomethyl)-3-methoxybenzoate's structural and thermochemical properties have been investigated both experimentally and computationally. This includes determinations of combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase. These studies are crucial for understanding the compound's stability and reactivity under various conditions (Flores et al., 2019).

Photochemistry and Photostability

Research into the photochemistry of related methoxybenzoates has revealed insights into processes like hydrogen abstraction and cycloaddition with olefins. These reactions, occurring via excited singlet states, are significant for the development of photochemical applications of these compounds (Cantrell, 1973).

Synthetic Applications

In synthetic chemistry, derivatives of methyl methoxybenzoates, including the methyl 2-(cyanomethyl)-3-methoxybenzoate, are used as intermediates or reagents. For example, their transformations have been explored in the synthesis of complex organic compounds, highlighting their versatility and utility in organic synthesis (Zha Xiao-lin et al., 2010).

Biological Activities

Methyl methoxybenzoates and their derivatives have been studied for potential biological activities. For instance, some compounds have shown promising anticancer properties by inhibiting tubulin polymerization, a mechanism that can disrupt mitosis in cancer cells (Pieters et al., 1999).

Environmental and Microbial Interactions

The metabolism of methoxybenzoic acids, including compounds related to methyl 2-(cyanomethyl)-3-methoxybenzoate, by anaerobic bacteria has been investigated. This research is critical for understanding the environmental fate and biodegradability of these compounds (Deweerd et al., 1988).

Safety And Hazards

The compound is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The new tri- and tetra-substituted N-arylpyrroles were synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes having at least one electron-withdrawing substituent, in 1,2-epoxybutane, acting both as the solvent and reagent to generate the corresponding benzimidazolium N3-ylide . This indicates that the newly synthesized pyrrole derivatives are promising molecules with biological activity and low acute toxicity .

properties

IUPAC Name

methyl 2-(cyanomethyl)-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWBZAJVUJBYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733192
Record name Methyl 2-(cyanomethyl)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyanomethyl)-3-methoxybenzoate

CAS RN

145498-86-8
Record name Methyl 2-(cyanomethyl)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 4
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(cyanomethyl)-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(cyanomethyl)-3-methoxybenzoate

Citations

For This Compound
1
Citations
YF Ye, HY Zhang, F Li, WW Yang, BP Luo… - The Journal of Organic …, 2022 - ACS Publications
A facile and efficient base-mediated divergent annulation of methyl 2-(cyanomethyl)benzoates and conjugated ynones has been described. A broad range of 1-naphthols and …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.